molecular formula C10H15N B6595802 DL-Methamphetamine CAS No. 7632-10-2

DL-Methamphetamine

Cat. No. B6595802
CAS RN: 7632-10-2
M. Wt: 149.23 g/mol
InChI Key: MYWUZJCMWCOHBA-UHFFFAOYSA-N
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Description

DL-Methamphetamine is a synthetic drug that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that is commonly used as a medication to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. DL-Methamphetamine is also used as a recreational drug due to its stimulant effects.

Scientific Research Applications

  • Standardized Field Sobriety Tests (SFSTs) and Drug Impairment : A study by Downey et al. (2012) found that the SFSTs are not efficient in identifying the presence of low-level d-methamphetamine. They concluded that while d-methamphetamine did not significantly impair SFST performance, MDMA did impair performance significantly compared to a placebo (Downey et al., 2012).

  • Behavioral Studies in Animals : Kosman and Unna (1968) provided an extensive review of behavioral studies in animals, exploring the effects of chronic administration of dl-amphetamine, d-amphetamine, methamphetamine, and other stimulants. The review emphasized changes in behavior parameters during chronic drug administration (Kosman & Unna, 1968).

  • Effects on Human Performance and Behavior : Logan (2002) reviewed the complex effects of methamphetamine on human performance and behavior, noting stimulant effects during acute low-dose administration and disorienting effects with increased dosing and duration of use (Logan, 2002).

  • Neuroprotective Potential in Traumatic Brain Injury : Rau, Ziemniak, and Poulsen (2016) discussed the neuroprotective potential of low doses of methamphetamine in preclinical models of stroke and traumatic brain injury. They highlighted its neuroprotective effect when administered within 12 hours after severe traumatic brain injury in rodents (Rau, Ziemniak, & Poulsen, 2016).

  • Transcranial Magnetic Stimulation for Methamphetamine Addiction : A study by Su et al. (2020) explored the use of intermittent theta burst stimulation (iTBS) as a treatment for methamphetamine use disorder. iTBS was found to significantly reduce craving and improve cognition and sleep quality (Su et al., 2020).

  • Microglial Activation in Human Abusers : Sekine et al. (2008) reported that chronic self-administration of methamphetamine can cause reactive microgliosis in the brains of human methamphetamine abusers (Sekine et al., 2008).

  • Methamphetamine Abuse and Dentistry : Hamamoto and Rhodus (2009) discussed the dental management of methamphetamine users, highlighting oral health issues such as poor oral hygiene and 'Meth mouth' (Hamamoto & Rhodus, 2009).

properties

IUPAC Name

N-methyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUZJCMWCOHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043861
Record name dl-Methamphetamine
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URL https://comptox.epa.gov/dashboard/DTXSID3043861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Methamphetamine

CAS RN

7632-10-2, 4846-07-5
Record name (±)-Methamphetamine
Source CAS Common Chemistry
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Record name DL-Methamphetamine
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Record name DL-Methamphetamine
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Record name dl-Methamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,α-dimethylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.690
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Record name (±)-N,α-dimethylphenethylamine
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Record name METHAMPHETAMINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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